

Introduction to Inavolisib and Its Clinical Significance

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Compound Focus: Inavolisib

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Inavolisib (GDC-0077) is a **highly selective PI3K α inhibitor and degrader** recently approved for the treatment of adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer in combination with palbociclib and fulvestrant [1] [2]. This targeted therapy addresses a critical unmet need in breast cancer treatment, as PIK3CA mutations occur in approximately 30-40% of HR-positive breast cancers and are associated with endocrine therapy resistance and poor prognosis [3] [4]. Unlike earlier PI3K inhibitors, **inavolisib** demonstrates >300-fold selectivity for PI3K α over other PI3K isoforms (β , δ , γ) and uniquely promotes degradation of mutant p110 α protein, potentially minimizing toxicity while enhancing antitumor efficacy [5] [4].

Mechanism of Action and Pharmacological Profile

Dual Mechanism of Action

Inavolisib exerts its therapeutic effects through two complementary mechanisms:

- **Selective Inhibition:** **Inavolisib** competitively inhibits ATP binding to the p110 α catalytic subunit of PI3K α , with particular potency against common oncogenic mutants (H1047R, E542K, E545K) [4]. Structural analyses reveal that its pyridine-pyrimidine backbone embeds deeply into the ATP-binding pocket, while the difluoromethyl oxazoline group forms hydrogen bonds with Val828 in the hinge region, enhancing binding stability [4].
- **Targeted Degradation:** The binding of **inavolisib** to mutant p110 α stabilizes an open kinase domain conformation, exposing lysine residues (Lys495, Lys802) for ubiquitination by E3 ubiquitin ligases

(e.g., NEDD4L), leading to proteasomal degradation [4]. Preclinical models demonstrate approximately 80-90% reduction in mutant p110 α protein levels within 24 hours, with minimal effect on wild-type p110 α (15-25% reduction) [4].

Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of *Inavolisib*

Parameter	Value	Details
Bioavailability	76%	Absolute oral bioavailability
Tmax	3 hours	Time to maximum concentration at steady-state
AUC	1010 h·ng/mL	Area under the curve at steady-state
Cmax	69 ng/mL	Maximum concentration at steady-state
Protein Binding	37%	Plasma protein binding
Apparent Vd	155 L	Volume of distribution
Elimination Half-life	15 hours	Terminal elimination half-life
Clearance	8.8 L/h	Total clearance
Route of Elimination	Urine (49%), Feces (48%)	40% as unchanged parent in urine, 11% in feces
Metabolism	Primarily hydrolysis	Minimal CYP3A involvement

This pharmacokinetic profile supports once-daily dosing and demonstrates favorable absorption and elimination characteristics [2].

Clinical Monitoring Protocols

Hyperglycemia Monitoring and Management

Hyperglycemia is the most frequently reported adverse reaction to **inavolisib**, occurring in 85% of patients in clinical trials, with Grade 3-4 events in approximately 12.6% [1].

Table 2: Hyperglycemia Monitoring Protocol

Timeline	Monitoring Frequency	Parameters	Management Actions
Pretreatment	Baseline	FPG/FBG, HbA1c	Optimize fasting glucose before initiation
Week 1 (Days 1-7)	Every 3 days	Fasting glucose	Patient self-monitoring recommended
Weeks 2-4 (Days 8-28)	Weekly	Fasting glucose	Initiate metformin if indicated (46% of patients)
Weeks 5-12	Every 2 weeks	Fasting glucose	Consider insulin if uncontrolled (7% of patients)
Week 13 onward	Every 4 weeks	Fasting glucose	Continue antihyperglycemic therapy as needed
Throughout treatment	Every 3 months	HbA1c	Monitor long-term control

In the INAVO120 trial, hyperglycemia management resulted in **96% of patients** (52/54) with elevated fasting glucose (>160 mg/dL) achieving at least one grade level improvement, with a median time to improvement of 8 days (range: 2-43 days) [1]. The median time to first onset of hyperglycemia was 7 days (range: 2-955 days) [1].

Adverse Reaction Monitoring and Dose Modification

Table 3: Adverse Reaction Management and Dose Modifications

Adverse Reaction	Incidence (All Grades)	Grade ≥3 Incidence	Median Time to Onset	Management	Dose Modification
Hyperglycemia	85%	12.6%	7 days	Metformin (46%), insulin (7%)	Interruption: 28%, Reduction: 2.5%, Discontinuation: 1.2%
Stomatitis	51%	6%	13 days	Corticosteroid mouthwash (38%)	Interruption: 10%, Reduction: 3.7%, Discontinuation: 0.6%
Diarrhea	48%	3.7%	15 days	Loperamide (28%)	Interruption: 7%, Reduction: 1.2%, Discontinuation: 0%
Rash	20%	Not specified	29 days	Topical hydrocortisone	Interruption: 1.2%, Reduction: 0.6%, Discontinuation: 0%
Neutropenia	>20%	Not specified	Not specified	Monitor CBC	per palbociclib guidelines

The overall permanent discontinuation rate of **inavolisib** due to adverse reactions was 6% in the INAVO120 trial, indicating generally manageable toxicity [1].

Experimental Protocols for Mechanistic Studies

In Vitro Assessment of p110 α Degradation

Purpose: To evaluate the degradation efficiency of mutant p110 α protein by **inavolisib**.

Materials:

- PIK3CA-mutant and wild-type cell lines (e.g., MCF-7, T47D)

- **Inavolisib** stock solution (10 mM in DMSO)
- Proteasome inhibitor (MG132, 10 μ M)
- Western blot reagents: antibodies against p110 α , p-AKT (Ser473), AKT, GAPDH

Methodology:

- Seed cells in 6-well plates at 2×10^5 cells/well and culture for 24 hours
- Treat with **inavolisib** at concentrations ranging from 0.1 nM to 100 nM for 24 hours
- For proteasome inhibition experiments, pre-treat with MG132 for 2 hours before **inavolisib** addition
- Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors
- Perform Western blot analysis with 20-30 μ g protein per lane
- Quantify band intensity using densitometry software

Expected Results: Concentration-dependent degradation of mutant p110 α (80-90% at 24 hours) with minimal wild-type degradation, suppressed by MG132 pre-treatment [4].

Pathway Inhibition Assessment

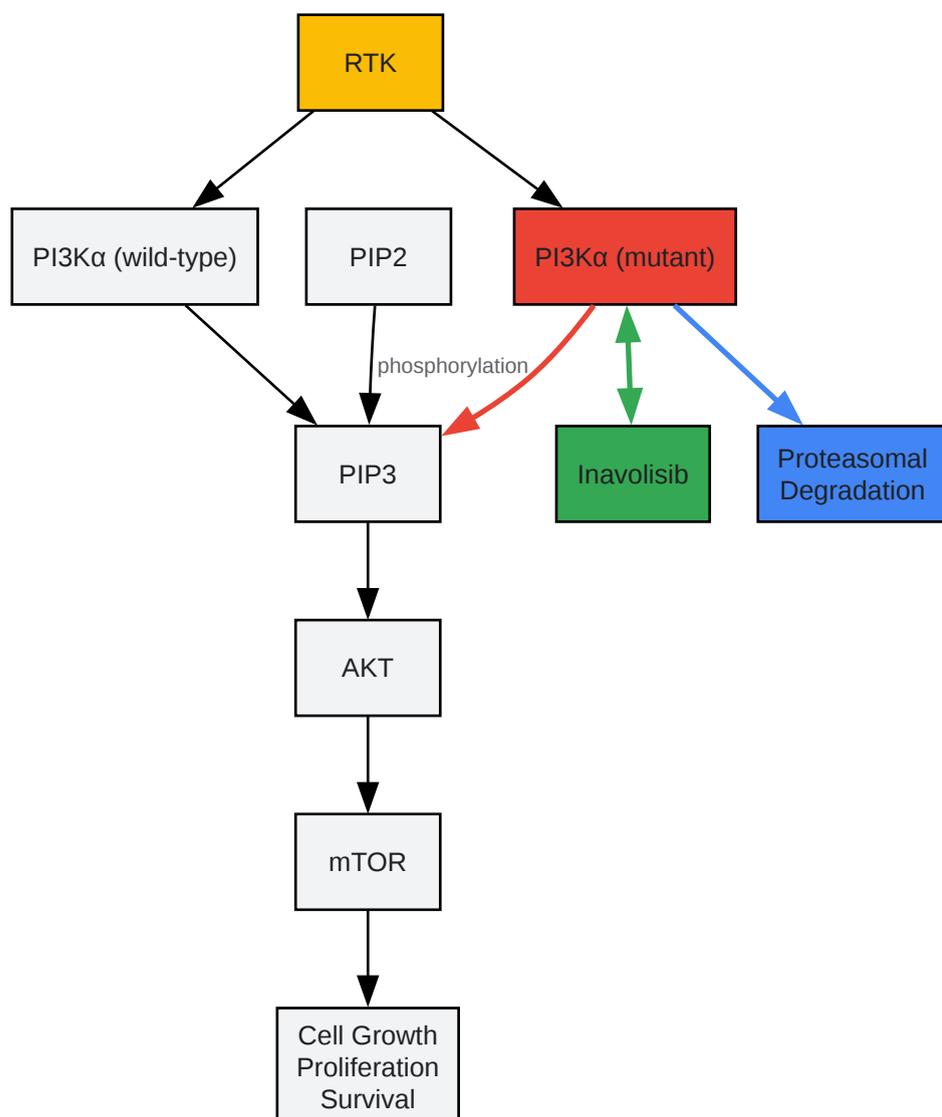
Purpose: To evaluate PI3K pathway inhibition by monitoring phosphorylation status of downstream effectors.

Methodology:

- Treat PIK3CA-mutant cells with **inavolisib** (IC50 concentration) for 0, 2, 6, 12, 24, 48, and 72 hours
- Perform Western blot for p-AKT (Ser473), p-S6 (Ser240/244), and p-4E-BP1 (Thr37/46)
- Assess pathway reactivation by washing out **inavolisib** after 24 hours and monitoring recovery at 24-hour intervals

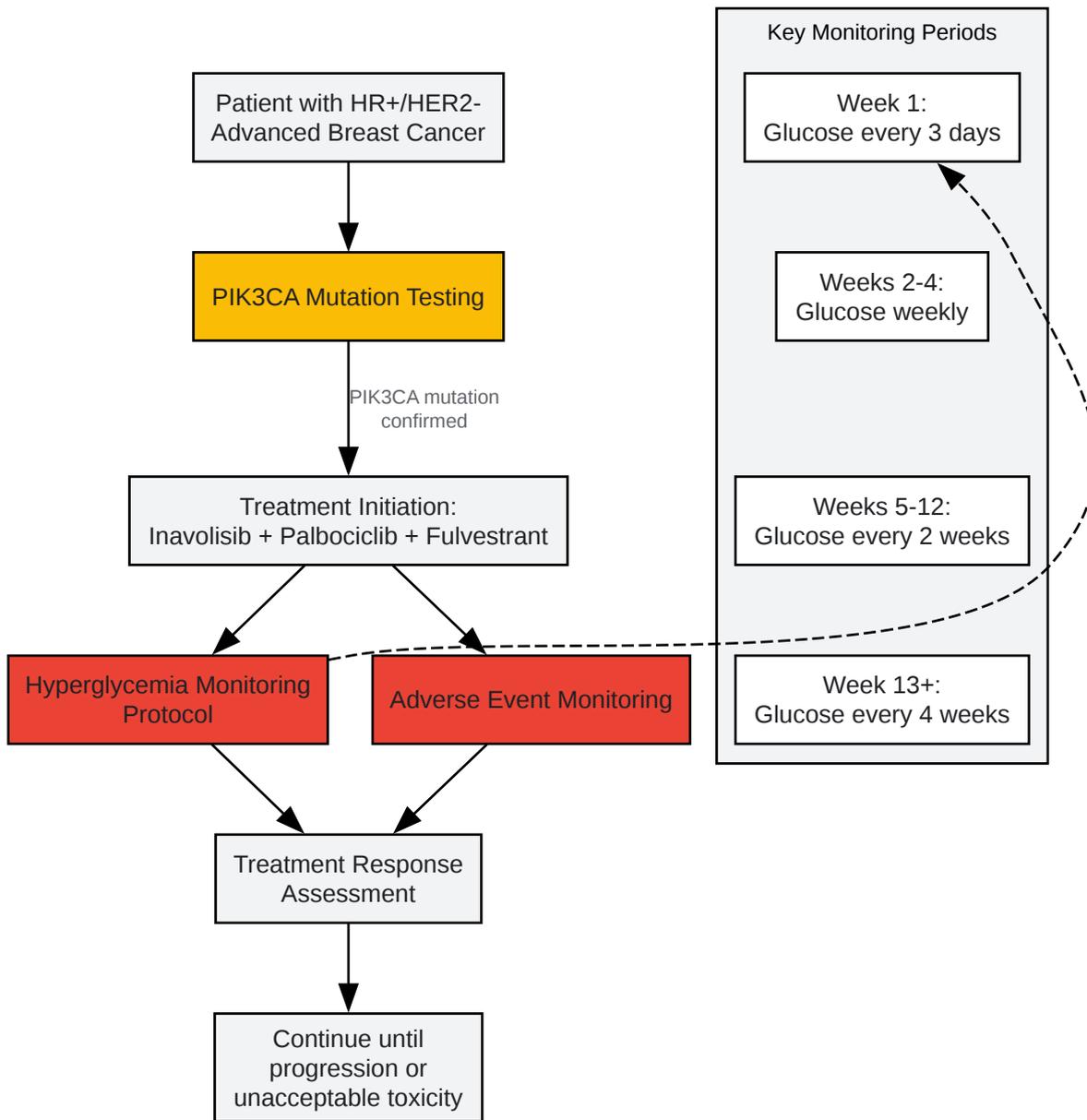
Expected Results: Sustained suppression of p-AKT and downstream signaling for >72 hours after single treatment, demonstrating durable pathway inhibition [4].

Signaling Pathway and Experimental Workflow Diagrams



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*Diagram 1: PI3K/AKT/mTOR Signaling Pathway and **Inavolisib** Mechanism.* This diagram illustrates how **inavolisib** selectively inhibits mutant PI3Kα activity and induces its degradation, disrupting abnormal signaling in PIK3CA-mutated cancer cells. The mechanism demonstrates dual action: competitive ATP binding to inhibit kinase activity and induction of ubiquitin-mediated proteasomal degradation specifically of mutant p110α [4].



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*Diagram 2: Clinical Monitoring Workflow for **Inavolisib** Therapy.* This workflow outlines the comprehensive monitoring protocol from patient selection through ongoing management, emphasizing the critical importance of PIK3CA mutation testing and structured hyperglycemia monitoring based on clinical trial evidence [1] [6].

Biomarker Assessment and Patient Selection

Proper patient selection is critical for **inavolisib** therapy efficacy. The following biomarkers should be assessed:

- **PIK3CA Mutation Status:** Detect using FDA-approved tests on tumor tissue or circulating tumor DNA. Key mutations include H1047R/Y/L, E542K, E545K/D/G/A, Q546K/R/E/L, N345K, C420R, G1049R, R88Q, and M1043I [7].
- **HR and HER2 Status:** Confirm HR-positive (estrogen and/or progesterone receptor positive) and HER2-negative status per ASCO/CAP guidelines.
- **Endocrine Resistance:** Document disease progression during or within 12 months of completing adjuvant endocrine therapy.

Phase I/Ib data demonstrated promising efficacy with objective response rates of 52.0% and 40.0% in letrozole and fulvestrant combinations, respectively, and median progression-free survival of 23.3 and 35.0 months [7]. The phase III INAVO120 trial showed significant improvement in progression-free survival (15.0 months vs. 7.3 months; HR=0.43) and a positive trend in overall survival (stratified HR=0.64) [3].

Conclusion

Inavolisib represents a significant advancement in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer through its unique dual mechanism of selective PI3K α inhibition and mutant-specific degradation. The comprehensive monitoring protocols outlined herein, particularly for hyperglycemia management, are essential for optimizing therapeutic outcomes while minimizing toxicity. The 6% permanent discontinuation rate due to adverse reactions in the INAVO120 trial demonstrates the manageability of side effects with appropriate monitoring [1]. Ongoing clinical trials (INAVO121, INAVO122, INAVO123) continue to explore expanded applications of **inavolisib** in breast cancer and potentially other PIK3CA-mutated solid tumors [3].

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